1,6-Bis(5-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features two nitro groups and two isoindole-1,3-dione moieties, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include nitric acid for nitration and various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The isoindole-1,3-dione moieties can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
5-NITRO-2-{4-[4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZYL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE: Similar structure but with a benzyl linker instead of a hexyl linker.
3-((5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YLMETHYL)-AMINO)-BENZOIC ACID: Contains a benzoic acid moiety instead of the isoindole-1,3-dione.
Uniqueness
The uniqueness of 5-NITRO-2-[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its dual nitro and isoindole-1,3-dione groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C22H18N4O8 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-nitro-2-[6-(5-nitro-1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H18N4O8/c27-19-15-7-5-13(25(31)32)11-17(15)21(29)23(19)9-3-1-2-4-10-24-20(28)16-8-6-14(26(33)34)12-18(16)22(24)30/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
UDRMSWBCFNILOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.